S-methyl N-(3-hydroxyphenyl)carbamothioate
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Overview
Description
S-methyl N-(3-hydroxyphenyl)carbamothioate is a bioactive chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl N-(3-hydroxyphenyl)carbamothioate typically involves the reaction of m-hydroxythio carbanilic acid with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced reactors and purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
S-methyl N-(3-hydroxyphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the S-methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-methyl N-(3-hydroxyphenyl)carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-methyl N-(3-hydroxyphenyl)carbamothioate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Carbanilic acid, m-hydroxythio-: The parent compound without the S-methyl ester group.
Carbanilic acid, p-hydroxythio-, S-methyl ester: A positional isomer with the hydroxyl group at the para position.
Carbanilic acid, m-hydroxythio-, S-ethyl ester: An analog with an ethyl ester group instead of a methyl ester.
Uniqueness
S-methyl N-(3-hydroxyphenyl)carbamothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its S-methyl ester group plays a crucial role in its interactions and stability, differentiating it from other similar compounds.
Properties
CAS No. |
19962-05-1 |
---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
S-methyl N-(3-hydroxyphenyl)carbamothioate |
InChI |
InChI=1S/C8H9NO2S/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) |
InChI Key |
FZMQIVKTRXXFDS-UHFFFAOYSA-N |
SMILES |
CSC(=O)NC1=CC(=CC=C1)O |
Canonical SMILES |
CSC(=O)NC1=CC(=CC=C1)O |
Appearance |
Solid powder |
19962-05-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-hydroxythio-, S-methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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